Androst-5-en-17-one as a Parent Scaffold for Potent Aromatase Inhibition Compared to a 4-Oxygenated Derivative
The unsubstituted parent compound Androst-5-en-17-one (compound 11) exhibits moderate competitive aromatase inhibition with a Ki of 78 nM in human placental microsomes [1]. While a 4β-hydroxy derivative (compound 7) shows more potent inhibition (Ki = 25 nM), the parent compound serves as the essential control scaffold, demonstrating that other modifications, such as a 4β-acetate (compound 8, Ki = 90 nM) or a 4-oxo group (compound 5, Ki = 120 nM), actually decrease potency relative to the parent [1]. This establishes Androst-5-en-17-one as the critical baseline for any SAR (Structure-Activity Relationship) study investigating oxygenated analogs in this class [1].
| Evidence Dimension | In vitro inhibition constant (Ki) for human placental aromatase |
|---|---|
| Target Compound Data | Ki = 78 nM |
| Comparator Or Baseline | 4β-hydroxyandrost-5-en-17-one: Ki = 25 nM; 4β-acetoxyandrost-5-en-17-one: Ki = 90 nM; Androst-5-ene-4,17-dione: Ki = 120 nM |
| Quantified Difference | 4β-hydroxy derivative is 3.1x more potent; 4β-acetoxy derivative is 1.15x less potent; 4-oxo derivative is 1.5x less potent |
| Conditions | Human placental microsomes, competitive inhibition assay |
Why This Matters
This quantifies the parent compound's specific role as the non-negotiable reference point for evaluating modifications to the androst-5-ene scaffold; any research program on this class is uninterpretable without this baseline data.
- [1] Numazawa, M., et al. (1997). 4-Oxygenated androst-5-en-17-ones and their 7-oxo derivatives as aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 60(1-2), 65-71. View Source
